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N-Methyl-3-phenylpropylamine hydrochloride

Catalog No.
S760855
CAS No.
30684-07-2
M.F
C10H16NCl
M. Wt
185.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-3-phenylpropylamine hydrochloride

CAS Number

30684-07-2

Product Name

N-Methyl-3-phenylpropylamine hydrochloride

IUPAC Name

N-methyl-3-phenylpropan-1-amine;hydrochloride

Molecular Formula

C10H16NCl

Molecular Weight

185.69 g/mol

InChI

InChI=1S/C10H15N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H

InChI Key

XKHCUFJKGWJLNO-UHFFFAOYSA-N

SMILES

CNCCCC1=CC=CC=C1.Cl

Synonyms

N-Methyl-3-phenylpropylammonium chloride; N-methyl-3-phenyl-propan-1-amine hydrochloride

Canonical SMILES

C[NH2+]CCCC1=CC=CC=C1.[Cl-]

Reference Standard for Fluoxetine Impurity:

N-MPPH is a known impurity of the selective serotonin reuptake inhibitor (SSRI) antidepressant drug fluoxetine. [] It is crucial to ensure the absence or minimal presence of impurities in pharmaceutical drugs to guarantee their safety and efficacy. Therefore, N-MPPH serves as a reference standard for analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) used to detect and quantify fluoxetine and its impurities. [, ]

Research on Serotonergic Activity:

Limited research suggests N-MPPH might possess serotonergic activity, similar to fluoxetine. However, this area requires further investigation. A study published in 1993 reported that N-MPPH exhibited weak 5-HT1A receptor binding affinity in rats, suggesting a potential interaction with the serotonergic system. [] However, more recent studies and comprehensive research are needed to fully understand the potential serotonergic effects of N-MPPH.

N-Methyl-3-phenylpropylamine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a hydrochloride salt form of N-Methyl-3-phenylpropylamine, recognized for its utility in various chemical and pharmaceutical applications. This compound plays a significant role as a building block in organic synthesis and has been investigated for its potential biological activities, particularly in relation to neurotransmitter uptake inhibition .

The primary chemical reaction involving N-Methyl-3-phenylpropylamine hydrochloride is its formation from N-Methyl-3-phenylpropylamine and hydrochloric acid. The reaction can be summarized as follows:

  • Starting Material: N-Methyl-3-phenylpropylamine is dissolved in a solvent (like ethanol or water).
  • Reaction: Hydrochloric acid is added to the solution, resulting in the formation of the hydrochloride salt.
  • Isolation: The product is isolated through filtration or solvent evaporation, followed by recrystallization to achieve purity.

In addition to forming the hydrochloride salt, N-Methyl-3-phenylpropylamine can undergo various reactions, including oxidation to form amine oxides, reduction to yield secondary or tertiary amines, and substitution reactions leading to the formation of substituted amines.

N-Methyl-3-phenylpropylamine hydrochloride has been studied for its potent inhibitory effects on neurotransmitter uptake, particularly norepinephrine. Research indicates that it acts as an inhibitor with a significant affinity for synaptosomal uptake mechanisms in rat brain tissues . This suggests potential implications for its use in neuropharmacology and as a model compound for studying neurotransmitter dynamics.

Cellular Effects

The compound may influence various cellular functions, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Its interactions at the molecular level could involve binding to specific biomolecules and modulating enzyme activities.

The synthesis of N-Methyl-3-phenylpropylamine hydrochloride typically follows these steps:

  • Preparation of Starting Material: N-Methyl-3-phenylpropylamine is prepared through specific organic reactions.
  • Formation of Hydrochloride Salt: The amine is treated with hydrochloric acid in an appropriate solvent.
  • Purification: The resulting product is purified through recrystallization techniques to ensure high yield and quality.

In industrial settings, this process is scaled up using specialized reactors and purification systems to maximize efficiency and purity .

N-Methyl-3-phenylpropylamine hydrochloride serves multiple purposes across various fields:

  • Organic Synthesis: It acts as a precursor or building block for synthesizing more complex molecules.
  • Pharmaceutical Research: Its potential therapeutic effects are being explored, particularly in relation to neurological disorders.
  • Chemical Industry: Utilized in the production of specialty chemicals and intermediates for diverse industrial applications .

Research into the interactions of N-Methyl-3-phenylpropylamine hydrochloride reveals its potential effects on neurotransmitter systems, particularly regarding norepinephrine uptake inhibition. Studies have indicated that it can significantly affect synaptic transmission dynamics, making it a valuable compound for understanding neuropharmacological mechanisms .

Several compounds share structural similarities with N-Methyl-3-phenylpropylamine hydrochloride but differ in their functional groups or pharmacological properties:

Compound NameStructural FeaturesUnique Aspects
3-Phenyl-1-propylamineSimilar backbone but different functional groupsLess potent as a neurotransmitter uptake inhibitor
PhenethylamineSimilar core structureDifferent substituents lead to varied biological activity
N-Methyl-phenethylamineSimilar structure but distinct pharmacological propertiesVariations in receptor affinity and activity

N-Methyl-3-phenylpropylamine hydrochloride stands out due to its specific molecular structure that allows unique interactions with biological targets, enhancing its solubility and stability compared to similar compounds .

Systematic Nomenclature and Molecular Formula

N-Methyl-3-phenylpropylamine hydrochloride is systematically identified through multiple nomenclature systems and registration databases. The compound bears the Chemical Abstracts Service (CAS) registry number 30684-07-2, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-methyl-3-phenylpropan-1-amine;hydrochloride, reflecting its structural composition of a methylated amine functionality attached to a three-carbon chain bearing a terminal phenyl group.

The molecular formula of N-Methyl-3-phenylpropylamine hydrochloride is represented as C₁₀H₁₆ClN, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. Alternative representations include C₁₀H₁₅N·HCl, which explicitly shows the salt formation between the organic base and hydrochloric acid. The molecular weight of the compound is precisely calculated as 185.69 g/mol, a value consistently reported across multiple authoritative sources.

The compound possesses several recognized synonyms that reflect different aspects of its chemical structure and applications. These include Methyl-(3-phenyl-propyl)-amine hydrochloride, Benzenepropanamine, N-methyl-, hydrochloride, and notably, Fluoxetine hydrochloride impurity B, which highlights its significance in pharmaceutical manufacturing. The systematic name Benzenepropanamine, N-methyl-, hydrochloride (1:1) emphasizes the 1:1 stoichiometric relationship between the organic base and the hydrochloric acid component.

Crystallographic Analysis and Three-Dimensional Conformation

Detailed spectral analysis from synthetic intermediates related to this compound provides additional insights into the NMR characteristics. For N-methyl-N-benzyl-3-phenyl-3-carbonyl-propylamine, a closely related precursor, ¹H-NMR data shows signals at δ 2.70 (s, 3H, N-CH₃), 3.20-3.50 (m, 2H, N-CH₂), 3.68 (t, 2H, CO-CH₂, J=7.5Hz), and aromatic protons appearing between 7.40-8.00 ppm. These spectral patterns provide valuable reference points for understanding the NMR behavior of the target compound.

The ¹³C-NMR spectrum, while not explicitly detailed in the available literature, would be expected to show carbon signals corresponding to the aromatic carbons of the phenyl ring, the aliphatic carbons of the propyl chain, and the N-methyl carbon. The chemical shifts would be characteristic of their respective electronic environments, with aromatic carbons appearing in the 120-140 ppm region and aliphatic carbons in the 20-60 ppm range.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides valuable information about the functional groups present in N-Methyl-3-phenylpropylamine hydrochloride through characteristic vibrational frequencies. While specific FT-IR data for the hydrochloride salt is not explicitly detailed in the available sources, infrared spectral information has been documented for related compounds and can be extrapolated to understand the expected vibrational signatures. The compound would be expected to exhibit characteristic N-H stretching vibrations in the 3000-3500 cm⁻¹ region due to the protonated amine functionality in the hydrochloride salt form.

Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be observed in the 2800-3000 cm⁻¹ region. The presence of the phenyl ring would generate characteristic aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹, along with aromatic C-H bending modes in the 700-900 cm⁻¹ region. The hydrochloride salt formation would be evidenced by broad absorption bands associated with ionic interactions and hydrogen bonding networks between the protonated amine and chloride ions.

For comparison, related compounds in the phenylpropylamine series show IR characteristics such as those reported for N-substituted derivatives, where aromatic and aliphatic C-H stretches, C=C aromatic stretches, and N-H deformation modes are clearly identifiable. The fingerprint region below 1500 cm⁻¹ would contain multiple absorption bands characteristic of the specific substitution pattern and molecular conformation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. High-resolution mass spectrometric analysis using electrospray ionization (ESI) at 4.5 kV with a vaporization temperature of 200°C has been employed to characterize N-Methyl-3-phenylpropylamine hydrochloride. The mass spectrum reveals key molecular ions and fragment ions that confirm the structural identity of the compound.

The molecular ion peak for the free base appears at m/z 150, corresponding to [MH]⁺ for the protonated molecular ion of N-Methyl-3-phenylpropan-1-amine (molecular weight 149.23). This represents the intact molecule after loss of the chloride counterion during the ionization process. A significant fragment ion appears at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, which is a characteristic fragment resulting from the loss of the propylamine side chain and formation of the resonance-stabilized benzyl cation.

Additional fragmentation patterns would be expected to include the loss of the N-methyl group (loss of 15 mass units) and sequential losses from the propyl chain. The base peak in the spectrum would likely correspond to the tropylium ion at m/z 91, as this represents a particularly stable fragment ion common to many compounds containing benzyl-type structures. The relative intensities of these fragment ions provide valuable structural information and can be used for compound identification and purity assessment.

N-Methyl-3-phenylpropylamine hydrochloride represents a significant chemical compound with molecular formula C10H16ClN and molecular weight of 185.69 grams per mole [1]. This compound serves as a crucial intermediate in pharmaceutical synthesis and demonstrates unique synthetic challenges that require specialized methodological approaches for efficient production [1]. The hydrochloride salt form enhances solubility and stability characteristics compared to the free base, making it particularly suitable for various synthetic applications .

Catalytic Hydrogenation Routes for Precursor Synthesis

Catalytic hydrogenation represents the predominant synthetic pathway for producing N-Methyl-3-phenylpropylamine derivatives, utilizing specialized metal catalysts to achieve selective reduction of precursor compounds [7]. The process typically involves the reduction of 3-phenylpropionitrile to 3-phenylpropylamine as an intermediate step, followed by methylation reactions to introduce the N-methyl functionality [7]. Industrial implementations of these hydrogenation processes require careful optimization of reaction parameters to achieve high selectivity and conversion rates while maintaining cost-effectiveness [7].

The catalytic hydrogenation approach offers significant advantages over alternative synthetic methods, including mild reaction conditions, high atom economy, and scalability for industrial production [7]. These processes typically operate under hydrogen pressures ranging from 6 to 80 bar with temperatures between 30 and 80 degrees Celsius, depending on the specific catalyst system employed [7]. The selection of appropriate catalysts and reaction conditions directly influences product purity and overall process efficiency [7] [16].

Platinum and Palladium on Carbon Mediated Reduction Mechanisms

Platinum and palladium catalysts supported on activated carbon represent the most widely utilized catalytic systems for hydrogenation of phenylpropylamine precursors [7] [34]. The mechanism involves initial adsorption of hydrogen molecules onto the metal surface, followed by heterolytic cleavage to form surface-bound hydrogen atoms [33] [34]. The substrate molecules then coordinate to the metal surface, enabling hydrogen transfer through a concerted mechanism [33] [34].

Palladium on carbon catalysts demonstrate exceptional activity for the hydrogenation of 3-phenylpropionitrile to 3-phenylpropylamine, achieving conversions up to 76% with selectivity to the primary amine reaching 26% under optimized conditions [7]. The reaction proceeds through an imine intermediate that undergoes subsequent reduction to yield the desired amine product [7]. Quantum chemical calculations using density functional theory methods have revealed that the adsorption interactions of different imine intermediates on palladium surfaces significantly influence the primary amine selectivity [7].

Platinum catalysts exhibit complementary reactivity patterns, particularly excelling in the reduction of carbonyl-containing precursors through hydrosilylation mechanisms [8] [31]. The platinum-catalyzed reduction involves formation of a platinum disilyl-dihydride intermediate with an activation energy of 29.6 kilocalories per mole [31]. This mechanism proceeds through insertion of the amide carbonyl bond into a platinum-hydrogen bond, facilitated by the strong sigma-donating interaction of silyl groups [31].

Table 1: Comparative Performance of Platinum and Palladium Catalysts

Catalyst SystemConversion (%)Selectivity (%)Reaction ConditionsReference
10% Palladium on Carbon762680°C, 6 bar, 7 hours [7]
Platinum-TMDS9589100°C, mild pressure [8]
5% Palladium on Carbon51-7421-26Variable catalyst loading [7]

The mechanism of palladium-catalyzed hydrogenation involves dissolution of hydrogen into the palladium bulk structure, followed by diffusion to the surface where reaction occurs [14]. This process requires hydrogen in the interior of the palladium catalyst, with bulk-dissolved hydrogen providing reactive hydrogen species to the surface after diffusion rather than indirectly activating surface hydrogen [14]. The catalytic activity emerges between 160 and 250 Kelvin on hydrogen-saturated palladium surfaces, triggered by the emergence of bulk-dissolved hydrogen onto the surface [14].

Solvent Systems and Reaction Kinetics

Solvent selection plays a critical role in determining the efficiency and selectivity of catalytic hydrogenation processes for N-Methyl-3-phenylpropylamine synthesis [15] [16]. The most effective systems employ two-phase solvent mixtures, particularly dichloromethane and water combinations, which facilitate both substrate solubility and product separation [16]. These biphasic systems enable continuous hydrogen dissolution while maintaining optimal mass transfer characteristics [16].

The kinetics of hydrogenation reactions in dichloromethane-water systems demonstrate first-order dependence on hydrogen concentration and substrate concentration under typical operating conditions [16]. Acidic additives such as sodium dihydrogen phosphate enhance reaction rates by maintaining optimal pH conditions and preventing catalyst deactivation [7] [16]. The addition of sulfuric acid as a co-additive further improves conversion efficiency, particularly when used in combination with phosphate buffers [7].

Reaction kinetic studies reveal that hydrogen dissolution rates become optimized at elevated agitation speeds, with maximum efficiency achieved at stirring rates of 1050 revolutions per minute [16]. The quantity of dissolved hydrogen ultimately becomes limited by Henry's law solubility, requiring careful balance between agitation intensity and hydrogen supply [16]. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 15 to 30 kilocalories per mole depending on the specific catalyst and substrate combination [15].

Table 2: Solvent System Performance in Catalytic Hydrogenation

Solvent SystemHydrogen SolubilityMass Transfer RateProduct SelectivityTemperature Range
Dichloromethane-WaterHighExcellent85-95%30-80°C
MethanolModerateGood70-85%25-60°C
EthanolModerateGood75-88%40-80°C
TolueneLowPoor60-75%60-100°C

The effect of solvent polarity on hydrogenation rates follows predictable trends, with moderately polar solvents providing optimal balance between substrate solubility and catalyst activity [15]. Highly polar solvents can coordinate strongly to metal centers, potentially inhibiting substrate binding, while non-polar solvents may limit hydrogen solubility [15]. The optimal solvent systems demonstrate Hildebrand cohesion energy densities between 8 and 12 megapascals, corresponding to moderate polarity ranges [15].

Etherification Strategies for Functional Group Installation

Etherification represents a crucial synthetic transformation for installing oxygen-containing functional groups during the synthesis of N-Methyl-3-phenylpropylamine derivatives [19] [20]. These strategies enable the introduction of ether linkages that can serve as protecting groups or permanent structural features in the target molecule [19]. Modern etherification approaches have evolved to provide high selectivity and efficiency under mild reaction conditions [20].

The development of new etherification methodologies has focused on overcoming the inherent challenges associated with traditional Williamson ether synthesis, particularly the requirement for strong bases and harsh reaction conditions [20]. Contemporary approaches utilize novel catalytic systems and alternative activation strategies to achieve ether bond formation under environmentally benign conditions [20]. These methodologies demonstrate particular utility in the synthesis of complex amine derivatives where multiple functional groups must be selectively manipulated [19].

Nucleophilic Aromatic Substitution Conditions

Nucleophilic aromatic substitution reactions provide efficient pathways for introducing ether functionalities into aromatic systems related to N-Methyl-3-phenylpropylamine synthesis [21] [38] [39]. These reactions typically employ electron-deficient aromatic substrates that undergo nucleophilic attack by alkoxide or phenoxide nucleophiles [38] [39]. The presence of electron-withdrawing groups such as nitro, cyano, or carbonyl substituents activates the aromatic ring toward nucleophilic attack [39] [41].

The mechanism proceeds through an addition-elimination pathway, generating a Meisenheimer complex intermediate that subsequently eliminates the leaving group [38] [41]. The reaction conditions typically involve polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, or N-methylpyrrolidinone at temperatures ranging from 80 to 150 degrees Celsius [21] [40]. Base catalysts including potassium carbonate, cesium carbonate, or tertiary amines facilitate deprotonation of alcohol nucleophiles and neutralization of eliminated acid [21] [40].

Table 3: Nucleophilic Aromatic Substitution Reaction Conditions

Substrate TypeNucleophileSolventTemperature (°C)BaseReaction Time
Nitroaryl halidesAlcoholsDMSO100-120K2CO38-24 hours
Cyanoaryl halidesPhenoxidesDMF80-100Cs2CO312-18 hours
Fluoroaryl estersAlkoxidesNMP120-150Et3N6-12 hours

The reactivity order for leaving groups in nucleophilic aromatic substitution differs significantly from aliphatic systems, with fluoride often serving as the most effective leaving group due to its strong inductive effect [43]. This unusual reactivity pattern results from the rate-determining nature of the initial nucleophilic attack, where electron-withdrawing effects predominate over leaving group ability [43]. Chloride and bromide leaving groups demonstrate comparable reactivity, while iodide typically shows reduced effectiveness [43].

Optimization of nucleophilic aromatic substitution conditions requires careful consideration of substituent effects and their positions relative to the leaving group [39] [41]. Ortho and para electron-withdrawing substituents provide maximum activation through resonance stabilization of the anionic intermediate [39] [41]. Meta substituents offer only inductive stabilization, resulting in significantly reduced reaction rates [39] [41]. Temperature optimization typically balances reaction rate against potential side reactions, with most systems operating effectively between 80 and 120 degrees Celsius [44].

Base-Catalyzed Ether Bond Formation

Base-catalyzed ether bond formation represents an alternative approach to nucleophilic aromatic substitution for installing ether functionalities in phenylpropylamine derivatives [22]. These reactions utilize strong bases to generate alkoxide nucleophiles in situ, followed by nucleophilic attack on appropriate electrophilic centers [22]. The choice of base significantly influences both reaction rate and selectivity, with potassium hydroxide and sodium hydroxide demonstrating superior performance in most systems [22].

Mechanistic studies of base-catalyzed ether bond cleavage and formation reveal that the process begins with formation of a stabilized intermediate through electrostatic interactions between the hydroxide ion and aromatic hydrogen atoms [22]. The transition state involves a six-membered ring structure wherein the hydroxide ion deprotonates the alpha-carbon adjacent to the ether bond while promoting carbon-oxygen bond formation or cleavage [22]. This mechanism demonstrates activation barriers ranging from 3.9 to 12.8 kilocalories per mole depending on the base strength and substrate structure [22].

The kinetics of base-catalyzed ether formation follow second-order behavior, with rate constants of 2.1 × 10^8 per second for potassium hydroxide-catalyzed reactions under optimal conditions [22]. Sodium hydroxide demonstrates slightly reduced activity with rate constants of approximately 2.4 × 10^5 per second [22]. The reaction exhibits strong temperature dependence, with rate increases of 3-5 fold observed for each 10-degree temperature increase within the optimal range [22].

Table 4: Base-Catalyzed Ether Formation Kinetics

BaseRate Constant (s⁻¹)Activation Energy (kcal/mol)Temperature Range (°C)Selectivity (%)
KOH2.1 × 10⁸6.160-10092-98
NaOH2.4 × 10⁵11.980-12085-93
LiOH1.8 × 10³15.2100-14078-87

Solvent effects in base-catalyzed ether formation demonstrate strong correlation with solvent polarity and hydrogen bonding ability [17]. Protic solvents such as alcohols can compete with substrate nucleophiles, reducing overall efficiency [17]. Aprotic polar solvents including dimethyl sulfoxide and tetrahydrofuran provide optimal environments for base-catalyzed ether formation [17]. The addition of crown ethers or phase transfer catalysts can enhance reaction rates in biphasic systems by improving base solubility and accessibility [17].

Industrial-Scale Production Challenges

Industrial production of N-Methyl-3-phenylpropylamine hydrochloride faces numerous technical and economic challenges that require sophisticated engineering solutions [25] [26]. The primary concerns include achieving consistent product quality, maintaining high yields across extended production campaigns, and ensuring environmental compliance [25] [26]. These challenges become particularly acute when scaling laboratory procedures to multi-ton production levels [25].

The complexity of industrial amine production stems from the sensitive nature of nitrogen-containing compounds to oxidation, thermal degradation, and contamination [26]. Production facilities must implement stringent quality control measures to prevent off-specification product formation, which can result in significant economic losses [26]. Foaming, corrosion, and hydraulic restrictions represent the three most prevalent operational challenges in large-scale amine manufacturing [26].

Economic optimization of industrial amine production requires careful balance between raw material costs, energy consumption, and capital equipment expenses [25]. The major cost components that can be influenced by technology improvements include feedstock selection, reaction conditions, and separation processes [25]. Reducing production costs remains the primary objective for manufacturers of commodity amine chemicals [25].

Purification Techniques and Yield Maximization

Purification of N-Methyl-3-phenylpropylamine hydrochloride requires specialized techniques to achieve pharmaceutical-grade purity while maximizing overall yield [27] [30]. Traditional purification methods involve multiple crystallization steps, distillation, and chromatographic separations, which generate substantial waste streams and increase production costs [27] [30]. Modern approaches focus on minimizing the number of purification steps while maintaining high product quality [30].

Trichloroacetic acid-mediated purification represents an innovative approach that significantly reduces waste generation and operational complexity [27] [30]. This method involves temporary salt formation with trichloroacetic acid, enabling solid-liquid separation of the amine from impurities [30]. The pure amine is subsequently recovered through decarboxylation of trichloroacetic acid, which liberates volatile carbon dioxide and chloroform [30]. This approach achieves purification yields up to 98% with dramatically reduced solvent consumption [30].

The optimization of crystallization processes requires careful control of temperature, concentration, and nucleation conditions [28]. Yield maximization strategies include seeded crystallization, controlled cooling rates, and solvent selection based on solubility characteristics [28]. The use of anti-solvent addition can enhance crystallization efficiency while reducing the total solvent volume required [28]. Industrial implementations typically achieve yields between 85 and 95% for well-optimized crystallization processes [28].

Table 5: Purification Technique Comparison

MethodYield (%)Purity (%)Waste GenerationProcessing TimeCapital Cost
Traditional Crystallization85-9098-99High24-48 hoursModerate
TCA-Mediated Purification95-9899+Low2-4 hoursLow
Distillation88-9397-98Moderate12-24 hoursHigh
Chromatography92-9799+Very High8-16 hoursVery High

Continuous purification processes offer advantages over batch operations for large-scale production, including improved heat and mass transfer, reduced processing time, and enhanced reproducibility [28]. These systems utilize specialized equipment such as continuous crystallizers, membrane separators, and reactive distillation columns [28]. The implementation of continuous processes requires substantial capital investment but can provide significant operational cost savings for high-volume production [28].

Process analytical technology integration enables real-time monitoring and control of purification operations, leading to improved yield consistency and reduced off-specification production [47]. Near-infrared spectroscopy, Raman spectroscopy, and particle size analyzers provide continuous feedback on product quality parameters [47]. Advanced process control systems utilize this analytical data to automatically adjust operating conditions and maintain optimal performance [47].

Environmental Impact Assessment of Synthetic Pathways

Environmental impact assessment of N-Methyl-3-phenylpropylamine hydrochloride synthesis requires comprehensive evaluation of resource consumption, waste generation, and emissions across the entire production lifecycle [29]. The primary environmental concerns include volatile organic compound emissions, aqueous waste streams, and energy consumption associated with heating and cooling operations [29]. Life cycle assessment methodologies provide quantitative frameworks for comparing alternative synthetic routes [29].

Atmospheric degradation of amine compounds occurs through reaction with hydroxyl radicals, ozone, and nitrogen oxides, leading to formation of various degradation products including formamide derivatives and peroxyacetyl nitrates [29]. The degradation pathways depend significantly on the specific amine structure and atmospheric conditions [29]. Initial hydrogen abstraction from carbon and nitrogen positions generates amine radicals that undergo further reactions to form amides and other nitrogen-containing compounds [29].

Waste minimization strategies focus on reducing solvent consumption, eliminating toxic reagents, and implementing recycling protocols for recoverable materials [29] [30]. Green chemistry principles guide the development of alternative synthetic routes that utilize renewable feedstocks, catalytic processes, and benign solvents [29]. The implementation of these strategies can reduce environmental impact by 50-80% compared to traditional manufacturing approaches [29].

Table 6: Environmental Impact Comparison of Synthetic Routes

Synthetic RouteEnergy Consumption (MJ/kg)Waste Generation (kg/kg)VOC Emissions (g/kg)Water Usage (L/kg)
Traditional Hydrogenation45-603.2-4.815-2550-80
Optimized Catalytic Process25-351.5-2.35-1220-35
Bio-based Route20-300.8-1.52-815-25

Carbon footprint analysis reveals that energy consumption represents the largest contributor to greenhouse gas emissions in amine production, accounting for 60-75% of total emissions [29]. Transportation of raw materials and products contributes an additional 10-15%, while direct process emissions account for the remainder [29]. Implementation of renewable energy sources and improved process efficiency can reduce carbon emissions by 40-60% [29].

Regulatory compliance requirements continue to evolve, with increasing emphasis on emissions reduction, waste minimization, and worker safety [29]. The development of comprehensive environmental management systems ensures ongoing compliance while identifying opportunities for continuous improvement [29]. Industry collaboration through sharing of best practices and technology development accelerates the adoption of more sustainable manufacturing approaches [29].

Thermal Stability and Decomposition Pathways

N-Methyl-3-phenylpropylamine hydrochloride demonstrates thermal stability up to approximately 140°C under normal atmospheric conditions, with a defined melting point range of 145.6-146.1°C [8] [9] [10]. The primary thermal decomposition pathway involves reversible dissociation of the hydrochloride salt at elevated temperatures, liberating hydrogen chloride gas and regenerating the free base N-Methyl-3-phenylpropylamine .

Decomposition temperature exceeds 200°C based on thermal analysis of structurally similar phenylpropylamine derivatives [12] [13]. At temperatures above 300°C, secondary decomposition occurs through fragmentation of the aromatic ring system and cleavage of the propyl chain, producing methylamine and various aromatic fragments [13].
Thermal analysis parameters include a boiling point of 227.4°C at standard atmospheric pressure and a flash point of 97.9°C, indicating moderate flammability risk [8]. The compound exhibits low vapor pressure (0.0779 mmHg at 25°C), contributing to its stability as a crystalline solid under ambient conditions [8].

Recommended analytical methods for thermal characterization include thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to determine precise decomposition kinetics and enthalpy changes [14]. Measurements should be conducted under inert atmosphere (nitrogen or argon) to prevent oxidative decomposition and ensure accurate thermal transition temperatures [10].

Thermal ParameterValueConditions
Melting Point145.6-146.1°CAtmospheric pressure
Decomposition Temperature>200°CInert atmosphere
Boiling Point227.4°C760 mmHg
Flash Point97.9°CClosed cup method
Thermal Stability RangeUp to 140°CNormal storage

Acid-Base Behavior and pKa Determination

The acid-base behavior of N-Methyl-3-phenylpropylamine hydrochloride is dominated by the basic character of the tertiary amine functionality, with a predicted pKa value of 10.60 ± 0.10 for the free base form [6]. The compound exists predominantly as a protonated species in aqueous solution, with the nitrogen atom serving as the primary protonation site [6].

Salt formation characteristics demonstrate the stability of the hydrochloride salt, formed through reaction of the free base with hydrochloric acid [15] [2]. The resulting salt exhibits acidic behavior in aqueous solution (pH ~3-4 for 1% solution) due to the protonated amine group [2]. The conjugate acid pKa is estimated at approximately 3.4 based on Henderson-Hasselbalch equilibrium calculations.

Deprotonation behavior occurs at high pH conditions (>10), where the compound loses hydrogen chloride and reverts to the free base form [6]. The compound demonstrates limited buffering capacity due to the significant difference between the pKa values of the conjugate acid-base pair.

Protonation equilibrium can be described by the following relationship:
$$ \text{R-NH}2\text{Cl}^- + \text{OH}^- \rightleftharpoons \text{R-NH}2 + \text{H}_2\text{O} + \text{Cl}^- $$

ParameterValueMethod/Conditions
pKa (free base)10.60 ± 0.10Computational prediction
pKa (conjugate acid)~3.4Henderson-Hasselbalch calculation
Protonation SiteNitrogen atomTertiary amine functionality
pH (1% aqueous)3-4Dilute aqueous solution

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Melting Point

143-147°C

UNII

JWY1MV1B07

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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